molecular formula C17H14N4O4 B3858362 N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]-3-nitrobenzamide

N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]-3-nitrobenzamide

Cat. No.: B3858362
M. Wt: 338.32 g/mol
InChI Key: LYYCDDPRFNZMQO-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]-3-nitrobenzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]-3-nitrobenzamide involves several steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions typically involve refluxing the reactants in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]-3-nitrobenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]-3-nitrobenzamide involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]-3-nitrobenzamide can be compared with other indole derivatives such as:

Properties

IUPAC Name

N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-9-6-10(2)14-13(7-9)15(17(23)18-14)19-20-16(22)11-4-3-5-12(8-11)21(24)25/h3-8,18,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYCDDPRFNZMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]-3-nitrobenzamide
Reactant of Route 2
N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]-3-nitrobenzamide
Reactant of Route 3
N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]-3-nitrobenzamide
Reactant of Route 4
N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]-3-nitrobenzamide
Reactant of Route 5
N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]-3-nitrobenzamide
Reactant of Route 6
N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]-3-nitrobenzamide

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